Dehydrodivanillin Dehydrodivanillin Dehydrodivanillin is used as a reactant in the preparation of antioxidant phenolic diaryl hydrazones as antiangiogenic agents for atherosclerosis therapy. Also used as a taste enhancer.
Divanillin, also known as 5, 5'-bivanillin or dehydrodivanillin, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. Divanillin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, divanillin is primarily located in the membrane (predicted from logP). Divanillin has a fruity and vanilla taste.
Brand Name: Vulcanchem
CAS No.: 2092-49-1
VCID: VC21061544
InChI: InChI=1S/C16H14O6/c1-21-13-5-9(7-17)3-11(15(13)19)12-4-10(8-18)6-14(22-2)16(12)20/h3-8,19-20H,1-2H3
SMILES: COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=O)OC)O)C=O
Molecular Formula: C16H14O6
Molecular Weight: 302.28 g/mol

Dehydrodivanillin

CAS No.: 2092-49-1

Cat. No.: VC21061544

Molecular Formula: C16H14O6

Molecular Weight: 302.28 g/mol

* For research use only. Not for human or veterinary use.

Dehydrodivanillin - 2092-49-1

Specification

Description Dehydrodivanillin is used as a reactant in the preparation of antioxidant phenolic diaryl hydrazones as antiangiogenic agents for atherosclerosis therapy. Also used as a taste enhancer.
Divanillin, also known as 5, 5'-bivanillin or dehydrodivanillin, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. Divanillin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, divanillin is primarily located in the membrane (predicted from logP). Divanillin has a fruity and vanilla taste.
CAS No. 2092-49-1
Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
IUPAC Name 3-(5-formyl-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzaldehyde
Standard InChI InChI=1S/C16H14O6/c1-21-13-5-9(7-17)3-11(15(13)19)12-4-10(8-18)6-14(22-2)16(12)20/h3-8,19-20H,1-2H3
Standard InChI Key NSTQUZVZBUTVPY-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=O)OC)O)C=O
Canonical SMILES COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=O)OC)O)C=O

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